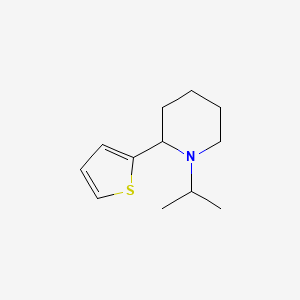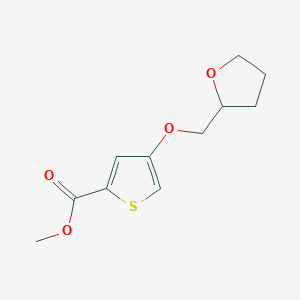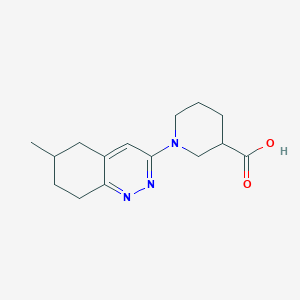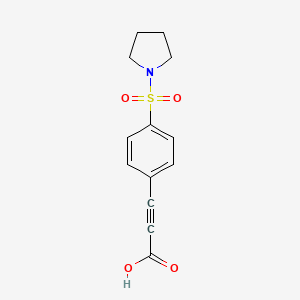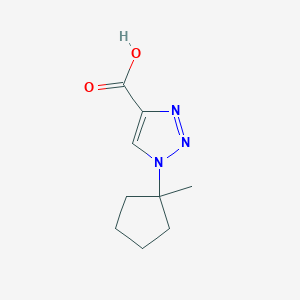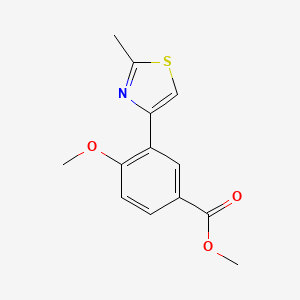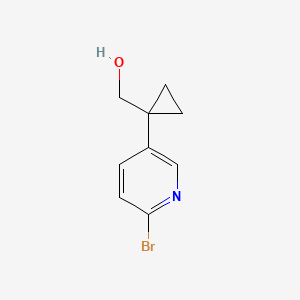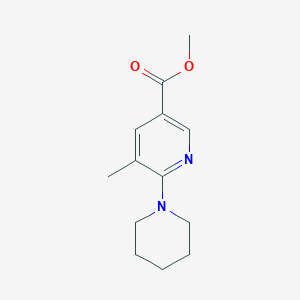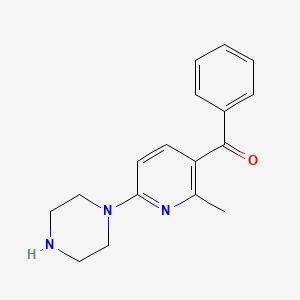
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a piperazine ring attached to a pyridine ring, with a phenyl group and a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-chloropyridine with piperazine under reflux conditions to form the intermediate 2-methyl-6-(piperazin-1-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
科学研究应用
Chemistry
In chemistry, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its binding affinity and activity against various enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine and phenyl groups can enhance binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)acetic acid
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)benzene
Uniqueness
Compared to similar compounds, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the methanone group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets.
属性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC 名称 |
(2-methyl-6-piperazin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H19N3O/c1-13-15(17(21)14-5-3-2-4-6-14)7-8-16(19-13)20-11-9-18-10-12-20/h2-8,18H,9-12H2,1H3 |
InChI 键 |
CVXWOPXAWGMCLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


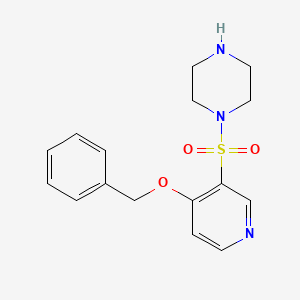

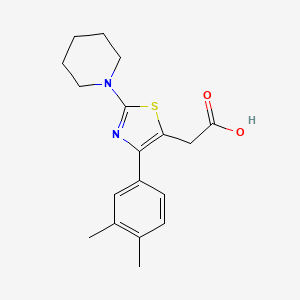
![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)
